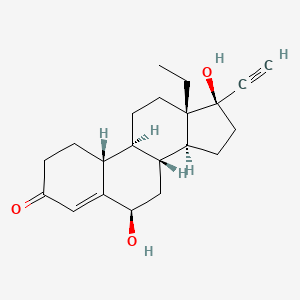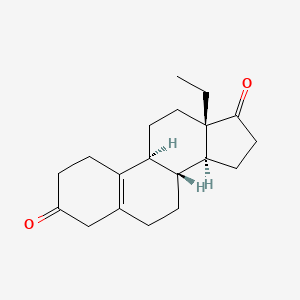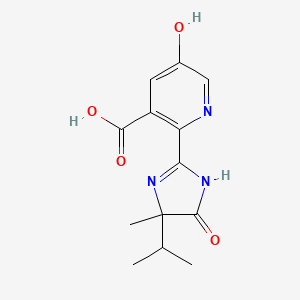
Bromhexine Related Compound 2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromhexine Related Compound 2 HCl is an impurity of Bromhexine . Bromhexine is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough .
Synthesis Analysis
Bromhexine is a synthetic benzyl amine derivative of vasicine . It was developed in the research laboratory of Boehringer Ingelheim in the late 1950s as an active ingredient for pharmaceutical use .Molecular Structure Analysis
The chemical structure of bromhexine is represented in figure 1 . It is chemically known as N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl) ammonium chloride .Chemical Reactions Analysis
Bromhexine is a weak base and its precipitate out at pH value above 6 . The different analytical methods used to quantify the drug as a single active pharmaceutical ingredient include flow injection analysis with ion selective electrodes, inductively coupled plasma mass spectrometry, electrokinetic chromatography, electrochemical oxidation at the glassy carbon electrode, liquid chromatography, liquid gas chromatography, GC with mass detection, and voltammetry .Physical And Chemical Properties Analysis
Bromhexine is a white crystalline powder. It is slightly soluble in alcohol and methylene chloride, and sparingly soluble in water .科学的研究の応用
Spectrophotometric Determination of Bromhexine Hydrochloride
A spectrophotometric method was developed to assay trace amounts of bromhexine hydrochloride using azo-dye formation. This method involves the reaction of bromhexine-HCl with nitrite ion to form a diazonium salt, which is then coupled with pyrogallol in an acidic medium to form a stable, soluble yellow azo dye. This technique is significant for assaying bromhexine-HCl in pharmaceutical preparations (Othman & Omer, 2009).
Physicochemical Properties
Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents
A study detailed the physicochemical properties of bromhexine hydrochloride (BMH·HCl) and its role as an expectorant and mucokinetic drug. It included parameters like the temperature and enthalpy of fusion, phase diagrams for binary systems with solvents, and ionization constants at different temperatures. This research is crucial for understanding the bioavailability of the drug and aiding in drug delivery system design (Pobudkowska et al., 2021).
Solubilization and Drug Delivery Systems
Solubilization in Aqueous Lecithin Dispersions
Bromhexine hydrochloride’s solubilization was studied in aqueous systems, demonstrating an increase in solubilization with the addition of lecithin. This research indicated that phospholipid molecules are needed for the solubilization of bromhexine, providing insights into its interactions with carriers in drug delivery systems (Schubert & Müller-Goymann, 2001).
Cyclodextrins as Solubilizing Excipients
This study explored the interaction of bromhexine with various cyclodextrins (CD), revealing that CDs significantly increase the solubility of bromhexine. It highlighted the potential of SBE-β-CD as a suitable CD for drug delivery systems due to its ability to solubilize high amounts of bromhexine and ensure safety (Stojanov et al., 2012).
Analytical Methods for Quantification and Assessment
HPLC Determination in Dosage Forms and Plasma
A quality by design strategy was applied for the chromatographic quantification of bromhexine HCl and its metabolite ambroxol HCl in dosage forms and human plasma. The study optimized chromatographic parameters and validated the method according to ICH guidelines, ensuring accurate and precise measurement of bromhexine (El-Sayed & Hashem, 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
Recently, bromhexine and its metabolite ambroxol have garnered interest for the potential prevention and treatment of COVID-19 due to their interactions with cell receptors in the lungs . A 28-day randomized open-label multicenter study was conducted to assess the efficacy of bromhexine plus standard of care (SOC) vs. SOC alone in 191 outpatients with mild-to-moderate COVID-19 in the primary health care setting .
特性
CAS番号 |
32193-43-4 |
|---|---|
製品名 |
Bromhexine Related Compound 2 HCl |
分子式 |
C14H22BrCl3N2 |
分子量 |
404.61 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)


![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)


